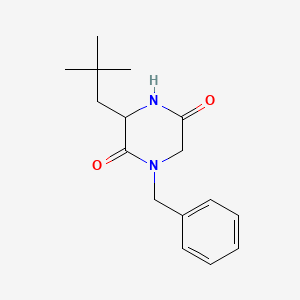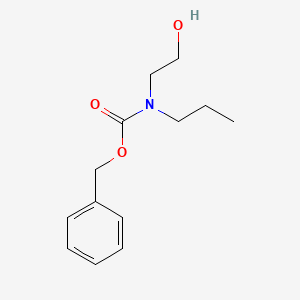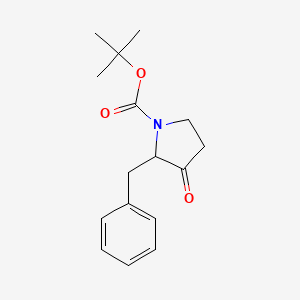
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione is a chemical compound belonging to the piperazine family. This compound is characterized by a piperazine ring substituted with a benzyl group and a 2,2-dimethylpropyl group.
准备方法
The synthesis of 1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with benzyl halides and 2,2-dimethylpropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl and 2,2-dimethylpropyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research has investigated its potential as a pharmacophore for designing new therapeutic agents, including anti-inflammatory and anticancer drugs.
作用机制
The mechanism of action of 1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, leading to changes in cellular functions. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .
相似化合物的比较
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione can be compared with other similar compounds, such as:
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione: This compound has a trifluoroethyl group instead of a dimethylpropyl group, which may result in different chemical and biological properties.
3-Benzyl-piperazine-2,5-dione: This compound lacks the 2,2-dimethylpropyl group, making it structurally simpler and potentially less versatile in its applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
1-benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)9-13-15(20)18(11-14(19)17-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) |
InChI 键 |
UQKKZEVZUFBQFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B13497289.png)











![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)
![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)
